

environmental fate and transport of 3-Methylphenanthrene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methylphenanthrene

Cat. No.: B047518

[Get Quote](#)

An In-Depth Technical Guide to the Environmental Fate and Transport of **3-Methylphenanthrene**

Introduction

3-Methylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) characterized by a three-ring aromatic structure with a methyl group substitution.^{[1][2]} As a component of crude oil and products of incomplete combustion, it is a prevalent environmental contaminant found in various matrices, including air, water, soil, and sediment.^{[3][4][5]} Understanding the environmental fate and transport of **3-Methylphenanthrene** is critical for assessing its ecological risk, developing effective remediation strategies, and protecting human health. This technical guide provides a comprehensive overview of the current scientific understanding of **3-Methylphenanthrene**'s behavior in the environment, tailored for researchers, scientists, and drug development professionals.

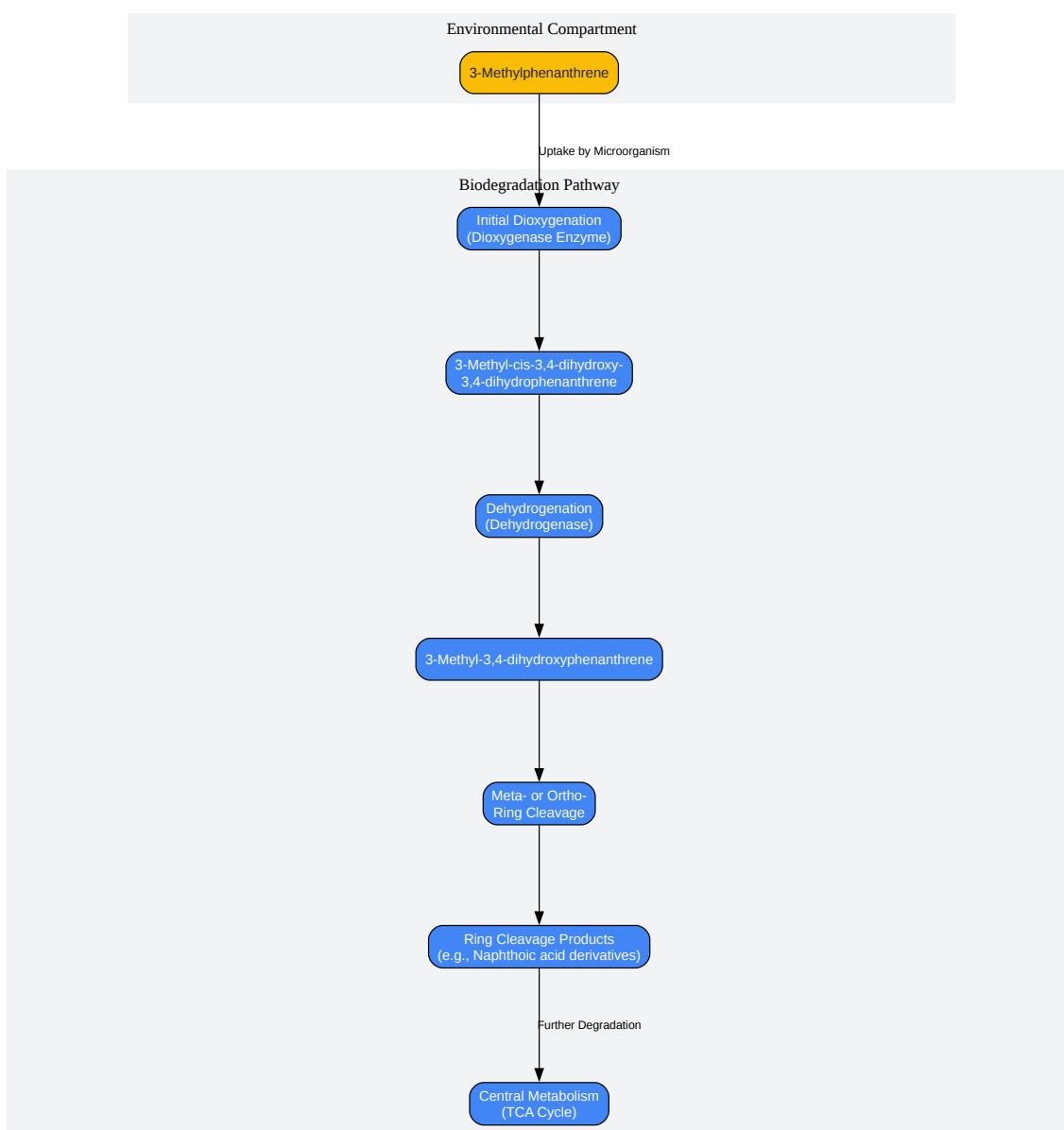
Physicochemical Properties

The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. These properties determine its partitioning between different environmental compartments, its susceptibility to degradation processes, and its potential for bioaccumulation. Key properties for **3-Methylphenanthrene** are summarized below.

Property	Value	Source
Chemical Formula	$C_{15}H_{12}$	[1] [6]
Molecular Weight	192.25 g/mol	[1] [6]
CAS Number	832-71-3	[1] [6]
Melting Point	63 °C	[7]
Boiling Point	370 °C	[7]
Log K _{ow} (Octanol-Water Partition Coefficient)	5.2	[6]
Henry's Law Constant (H)	2.0×10^{-1} to 3.3×10^{-1} mol/(m ³ ·Pa)	[8]

Environmental Fate

The "fate" of a contaminant describes the chemical, physical, and biological transformations it undergoes in the environment.[\[9\]](#) For **3-Methylphenanthrene**, these processes include biotic and abiotic degradation, which ultimately determine its persistence.


Biotic Degradation (Biodegradation)

Biodegradation is a primary mechanism for the removal of PAHs from the environment, mediated by microorganisms such as bacteria, fungi, and algae.[\[10\]](#)[\[11\]](#)

Microbial Degradation: A variety of bacterial species have been shown to degrade phenanthrene and its methylated derivatives. Genera such as *Sphingomonas*, *Mycobacterium*, *Stenotrophomonas*, and *Sinorhizobium* are known to utilize phenanthrene as a carbon source.[\[12\]](#)[\[13\]](#)[\[14\]](#) Studies on methylphenanthrene isomers indicate that the position of the methyl group influences the degradation rate.[\[15\]](#) Some research suggests that **3-Methylphenanthrene** is slightly more vulnerable to biodegradation than other isomers.[\[3\]](#)[\[16\]](#) The degradation susceptibility generally decreases with an increasing degree of alkylation.[\[3\]](#)[\[5\]](#)

Degradation Pathways: The bacterial degradation of phenanthrene typically initiates with a dioxygenase enzyme attacking the aromatic rings.[\[10\]](#) For **3-Methylphenanthrene**, the

degradation is likely to proceed via dioxygenation at the 1,2- or 3,4- positions of the phenanthrene backbone. This is followed by the formation of a cis-dihydrodiol, dehydrogenation to a diol, and subsequent ortho- or meta-ring cleavage.[10][13] The resulting metabolites are further channeled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle. A proposed general pathway for the initial steps of **3-Methylphenanthrene** degradation is illustrated below.

[Click to download full resolution via product page](#)

Caption: Proposed initial steps in the microbial degradation pathway of **3-Methylphenanthrene**.

Abiotic Degradation

Abiotic processes, which do not involve microorganisms, also contribute to the degradation of **3-Methylphenanthrene**.

Photodegradation: In the atmosphere and in surface waters, PAHs can be degraded by photolysis, which involves the absorption of light energy leading to chemical transformation.^[9] Photocatalytic degradation, often involving semiconductor materials and the generation of reactive oxygen species (ROS), is an effective method for breaking down organic pollutants.^{[17][18]} While specific rates for **3-Methylphenanthrene** are not readily available, its chromophoric structure suggests it is susceptible to photodegradation.

Chemical Oxidation: In the atmosphere, **3-Methylphenanthrene** can react with hydroxyl radicals ($\cdot\text{OH}$), nitrate radicals ($\text{NO}_3\cdot$), and ozone (O_3). These reactions lead to the formation of oxygenated and nitrated derivatives, which are generally more water-soluble and may be more easily degraded or deposited.

Hydrous Pyrolysis: Under high temperature and pressure in sedimentary environments, a process known as hydrous pyrolysis can lead to the degradation and isomerization of methylphenanthrenes, potentially converting them back to the parent phenanthrene molecule.^[19]

Environmental Transport

Transport refers to the movement of contaminants within and between environmental media.^[9] The high Log K_{ow} and low water solubility of **3-Methylphenanthrene** indicate a strong tendency to partition from water into organic phases.

Sorption and Mobility in Soil and Sediment

Once released into the soil or aquatic systems, **3-Methylphenanthrene** will preferentially sorb to organic matter and sediment particles.^{[21][22]}

Sorption Mechanisms: Sorption to soil organic matter (SOM) is a key process controlling the mobility and bioavailability of **3-Methylphenanthrene**.^{[22][23]} The high organic carbon-water partition coefficient (K_{oc}) indicates strong binding. Studies have shown a positive correlation between the sorption of phenanthrene and the aliphatic carbon content of SOM, suggesting that amorphous polymethylene carbon is a significant sorbent phase.^[21] Sorption isotherms for phenanthrenes are often nonlinear, which can be described by the Freundlich model, indicating that sorption energy varies with concentration.^{[23][24]}

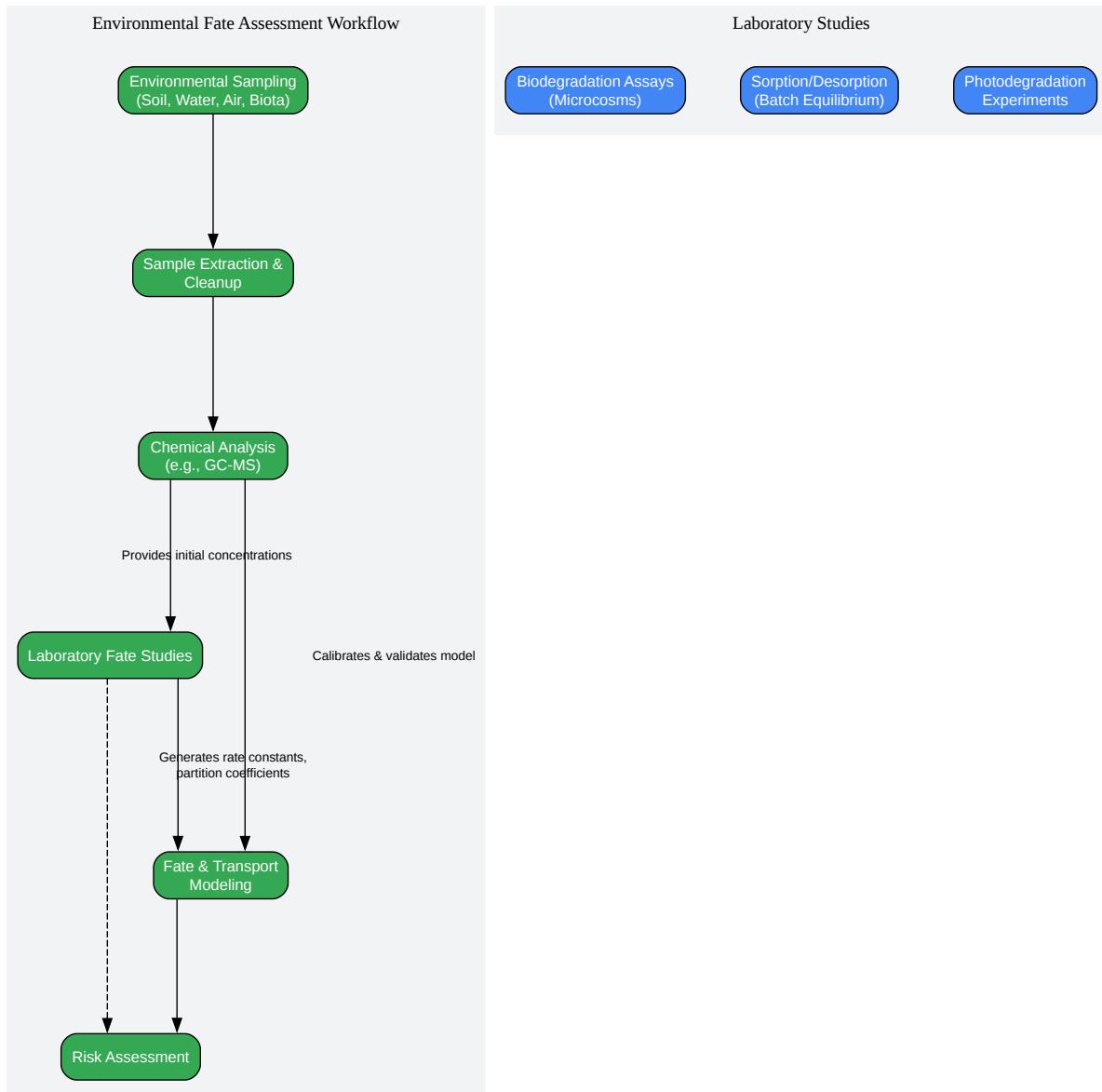
Parameter	Description	Significance for 3-Methylphenanthrene
K_{oc} (Organic Carbon-Water Partition Coefficient)	Ratio of the chemical's concentration in the organic carbon phase of soil/sediment to its concentration in the aqueous phase at equilibrium.	High K_{oc} values indicate strong sorption to soil and sediment, leading to low mobility in groundwater.
K_d (Soil-Water Partition Coefficient)	Ratio of the chemical's concentration in the solid phase (soil) to its concentration in the aqueous phase. It is dependent on the fraction of organic carbon (f_{oc}) in the soil ($K_d = K_{oc} \times f_{oc}$).	A direct measure of partitioning in a specific soil; higher K_d means less leaching potential. ^[25]

Due to its strong sorption, the mobility of **3-Methylphenanthrene** in soil is low, and it is not expected to leach significantly into groundwater unless co-transported with colloidal organic matter.

Volatilization and Atmospheric Transport

Volatilization: The tendency of a chemical to move from water or soil to the air is described by its Henry's Law constant.^{[8][26]} **3-Methylphenanthrene** has a relatively low Henry's Law constant, suggesting that volatilization from water is not a dominant transport process.^[8] However, volatilization from soil surfaces can occur, particularly in warmer and drier conditions.
^[9]

Atmospheric Transport: Once in the atmosphere, PAHs can be transported over long distances adsorbed to particulate matter. They are removed from the atmosphere via wet deposition (rain and snow) and dry deposition (gravitational settling).


Bioaccumulation

Bioaccumulation is the process by which organisms absorb a substance at a rate faster than that at which the substance is lost. Due to its high lipophilicity (high Log K_{ow}), **3-Methylphenanthrene** has a significant potential to bioaccumulate in the fatty tissues of organisms.[\[27\]](#)[\[28\]](#)

Bioconcentration Factor (BCF) and Bioaccumulation Factor (BAF): These factors quantify the potential for a chemical to accumulate in an organism from the surrounding environment (water for BCF) or from all sources, including diet (BAF). Studies on related PAHs have shown significant bioaccumulation in aquatic organisms like mussels and plants.[\[27\]](#)[\[29\]](#) For instance, in mussels, methylphenanthrene was among the highest detected accumulated PAH compounds.[\[27\]](#)

Key Experimental Protocols

Assessing the environmental fate of **3-Methylphenanthrene** requires specific experimental methodologies. A general workflow for such an assessment is outlined below.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for assessing the environmental fate and transport of a contaminant.

Biodegradation Assessment in Soil Microcosms

Objective: To determine the rate and extent of **3-Methylphenanthrene** biodegradation in a specific soil.

Methodology:

- Soil Collection and Characterization: Collect soil from the site of interest. Characterize its physical and chemical properties, including pH, organic carbon content, texture, and microbial biomass.
- Microcosm Setup: Prepare replicate microcosms (e.g., glass jars) with a known mass of soil.
- Spiking: Spike the soil with a known concentration of **3-Methylphenanthrene**, typically dissolved in a carrier solvent that is allowed to evaporate.
- Incubation: Incubate the microcosms under controlled conditions (temperature, moisture). Include sterile controls (e.g., autoclaved or poisoned with sodium azide) to distinguish between biotic and abiotic degradation.
- Sampling and Analysis: At specified time intervals, sacrifice replicate microcosms. Extract the remaining **3-Methylphenanthrene** and its potential metabolites using an appropriate solvent (e.g., hexane/acetone mixture). Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS).
- Data Analysis: Plot the concentration of **3-Methylphenanthrene** over time to determine the degradation kinetics and calculate a half-life.

Sorption Measurement via Batch Equilibrium

Objective: To determine the soil-water partition coefficient (K_d) for **3-Methylphenanthrene**.

Methodology:

- Sorbent and Sorbate Preparation: Use sieved, air-dried soil as the sorbent. Prepare a stock solution of **3-Methylphenanthrene** in a background electrolyte solution (e.g., 0.01 M CaCl_2 to maintain ionic strength and flocculate clays).
- Experiment Setup: In a series of vials (e.g., glass centrifuge tubes), combine a known mass of soil with a range of initial aqueous concentrations of **3-Methylphenanthrene**.[\[21\]](#) Include

blanks without soil to check for sorption to the vial walls.

- Equilibration: Agitate the vials on a shaker for a predetermined time (e.g., 24-48 hours) at a constant temperature to reach equilibrium.
- Phase Separation: Centrifuge the vials at high speed to separate the solid (soil) and liquid (aqueous) phases.
- Analysis: Carefully remove an aliquot of the supernatant and analyze it for the equilibrium aqueous concentration (C_e) of **3-Methylphenanthrene** using High-Performance Liquid Chromatography (HPLC) or GC-MS.
- Calculation: Calculate the amount of chemical sorbed to the soil (C_s) by the difference between the initial and equilibrium aqueous concentrations. Plot C_s versus C_e to generate a sorption isotherm. The K_d can be calculated from the slope of the linear portion of the isotherm.[21]

Summary and Conclusion

3-Methylphenanthrene is a persistent organic pollutant with a strong affinity for organic matter in soil and sediment. Its environmental fate is primarily driven by microbial degradation, although abiotic processes like photodegradation can also contribute to its transformation. Due to its high lipophilicity and strong sorption, its mobility in soil and groundwater is limited, but it possesses a significant potential for bioaccumulation in organisms. The rate of these processes is highly dependent on specific environmental conditions. Further research is needed to fully elucidate the specific metabolites of **3-Methylphenanthrene** degradation under various environmental conditions and to develop more accurate predictive models for its long-term fate and ecological impact.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phenanthrene, 3-methyl- [webbook.nist.gov]
- 2. Phenanthrene, 3-methyl- [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3-METHYLPHENANTHRENE | 832-71-3 [chemicalbook.com]
- 5. Biodegradation influence on alkylphenanthrenes in oils from Bongor Basin, SW Chad - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Methylphenanthrene | C15H12 | CID 13258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-METHYLPHENANTHRENE price,buy 3-METHYLPHENANTHRENE - chemicalbook [chemicalbook.com]
- 8. acp.copernicus.org [acp.copernicus.org]
- 9. Element 2: Environmental Fate and Transport [atsdr.cdc.gov]
- 10. Bacterial Degradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scope.dge.carnegiescience.edu [scope.dge.carnegiescience.edu]
- 12. Isomer-specific biodegradation of methylphenanthrenes by soil bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Multiple degradation pathways of phenanthrene by *Stenotrophomonas maltophilia* C6 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Degradation pathways of phenanthrene by *Sinorhizobium* sp. C4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. 14d-1.itrcweb.org [14d-1.itrcweb.org]
- 21. departments.agri.huji.ac.il [departments.agri.huji.ac.il]
- 22. Frontiers | Sorption/desorption of phenanthrene and ofloxacin by microbial-derived organic matter-mineral composites [frontiersin.org]
- 23. Sorption of naphthalene and phenanthrene by soil humic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Concentration- and time-dependent sorption and desorption behavior of phenanthrene to geosorbents with varying organic matter composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. rvaap.org [rvaap.org]
- 26. ready.noaa.gov [ready.noaa.gov]
- 27. researchgate.net [researchgate.net]
- 28. Methylated phenanthrenes are more potent than phenanthrene in a bioassay of human aryl hydrocarbon receptor (AhR) signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [environmental fate and transport of 3-Methylphenanthrene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b047518#environmental-fate-and-transport-of-3-methylphenanthrene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com